3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide is a compound belonging to the class of benzamide derivatives, characterized by the presence of fluorine and trifluoromethyl groups. This compound has garnered attention due to its potential pharmacological applications, particularly in the fields of antiviral and anticancer therapies. Its structural uniqueness, derived from the combination of a benzene ring with fluorinated substituents, contributes to its biological activity.
This compound is classified as a fluorinated organic compound, specifically a benzamide. It is synthesized through various chemical reactions involving substituted anilines and acyl chlorides. The compound's pharmacological profile indicates potential use in medicinal chemistry, particularly for its inhibitory effects on viral activities such as those of HIV and influenza viruses .
The synthesis of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide can be achieved through several methods. One common approach involves the reaction of 3-fluoro-5-(trifluoromethyl)benzoyl chloride with 2-(trifluoromethyl)aniline in dichloromethane. The process typically includes the following steps:
The molecular formula for 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide is , with a molar mass of approximately 283.22 g/mol. The compound crystallizes in a monoclinic system, exhibiting specific dihedral angles between the aromatic rings that influence its physical properties.
Property | Value |
---|---|
Crystal System | Monoclinic |
Space Group | P2₁/c |
Melting Point | 377 K |
Density | 1.539 Mg/m³ |
Unit Cell Dimensions | a = 8.0258 Å |
b = 39.7598 Å | |
c = 7.8932 Å | |
β = 103.937° |
The structure features significant hydrogen bonding interactions, which contribute to its stability and solubility characteristics .
3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide participates in various chemical reactions typical for amide compounds, including:
The pharmacological activity of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide primarily involves its interaction with viral proteins or enzymes. Studies indicate that this compound exhibits inhibitory effects on the replication of HIV and H5N1 influenza viruses by disrupting essential viral processes.
The proposed mechanism includes:
Relevant data suggest that these properties contribute significantly to its biological activity and applicability in pharmaceuticals .
3-Fluoro-N-[2-(trifluoromethyl)phenyl]benzamide has notable applications in medicinal chemistry:
The primary synthesis of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide employs a nucleophilic acyl substitution between 3-fluorobenzoyl chloride and 2-(trifluoromethyl)aniline. This reaction proceeds via a two-step mechanism: initial activation of the carbonyl group by the chloride leaving group, followed by nucleophilic attack by the aniline nitrogen. Key stereoelectronic effects arise from the electron-withdrawing trifluoromethyl group on the aniline, which reduces nucleophilicity and necessitates optimized conditions to achieve yields >85% [1] [4].
Reaction stoichiometry typically uses a 10% excess of 3-fluorobenzoyl chloride to drive completion, with the following optimized parameters:
Table 1: Reaction Parameters for Amidation
Parameter | Optimal Value | Effect on Yield |
---|---|---|
Molar Ratio (Acid Chloride:Aniline) | 1.1:1 | Increases yield by 12% |
Temperature | 0°C → 25°C (gradient) | Prevents exothermic decomposition |
Reaction Time | 4–6 hours | <4h: Incomplete; >6h: Degradation |
The meta-fluorine on the benzoyl chloride enhances electrophilicity, while ortho-trifluoromethyl steric effects necessitate precise stoichiometry control [1].
Solvent polarity and catalyst selection critically influence reaction kinetics and impurity profiles. Screening studies identify dichloromethane (DCM) and tetrahydrofuran (THF) as optimal due to their moderate polarity, which solubilizes reactants without promoting hydrolysis. Catalysts were evaluated as follows [4] [6]:
Polar aprotic solvents like dimethylformamide increase aniline nucleophilicity but risk carbamate byproducts. Halogenated solvents provide the best compromise:
Catalyst loadings of 5 mol% DMAP with 1.2 equiv TEA deliver optimal selectivity. Kinetic studies show pseudo-first-order dependence on aniline concentration, confirming rate-limiting nucleophilic attack [4].
Crystallization is the definitive purification method for 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide, leveraging differential solubility in mixed-solvent systems. Crystal structure analysis reveals intermolecular N–H⋯O hydrogen bonds that facilitate ordered lattice formation [1]. Optimal conditions include:
Slow cooling rates produce large, pure crystals (>99.5% HPLC purity) by avoiding inclusion impurities. Solvent selection is guided by Hansen solubility parameters: ethanol (δD=15.8, δP=8.8, δH=19.4) optimally balances polarity and hydrogen-bonding capacity. Alternative systems include:
Table 3: Crystallization Performance by Solvent System
Solvent System | Recovery (%) | Purity (%) | Crystal Morphology |
---|---|---|---|
Ethanol-water (7:3) | 90 | 99.7 | Platelets |
Methanol-water (8:2) | 85 | 99.3 | Needles |
Acetonitrile-water (6:4) | 82 | 99.9 | Prisms |
Notably, crystal packing analysis confirms the absence of polymorphic transitions under these conditions [1].
Scale-up to multi-kilogram production requires addressing heat transfer, mixing efficiency, and catalyst recycling. Continuous-flow reactors with the following design overcome batch limitations [4] [6]:
Economic analysis reveals 40% cost reduction versus batch processing, primarily from reduced solvent use and labor. Critical process parameters include:
Environmental metrics show 62% lower carbon footprint due to minimized solvent losses. Regulatory-compliant designs incorporate in-line Fourier-transform infrared spectroscopy for real-time monitoring of reaction completion, ensuring consistent purity >99% [4].
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 802855-66-9
CAS No.: 4261-17-0
CAS No.: